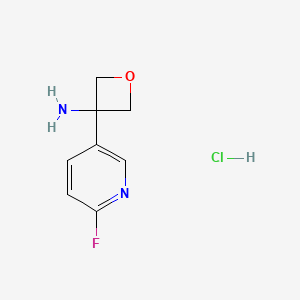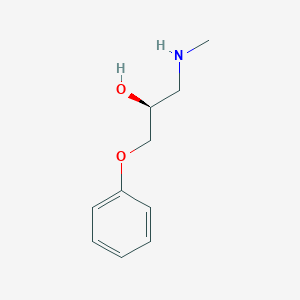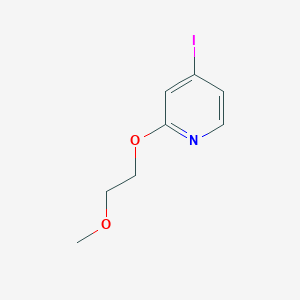
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a fluorinated pyridine ring, an oxetane ring, and an amine group, making it a versatile molecule for further chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine core. One common approach is the nucleophilic substitution reaction, where a suitable fluorinated pyridine derivative is reacted with an oxetane precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated pyridine ring.
Substitution: Substitution reactions can introduce new substituents onto the oxetane ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, oxetane derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It can be used in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can interact with enzymes and receptors, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. The amine group can act as a nucleophile or a base, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
3-(6-Fluoro-3-pyridyl)oxetan-3-amine;hydrochloride is unique due to its combination of fluorinated pyridine, oxetane, and amine functionalities. Similar compounds include:
3-(3-Pyridyl)oxetan-3-amine;hydrochloride: Lacks fluorination.
3-(6-Fluoro-3-pyridyl)ethanol: Contains an alcohol group instead of an oxetane ring.
3-(6-Fluoro-3-pyridyl)amine: Lacks the oxetane ring.
Eigenschaften
Molekularformel |
C8H10ClFN2O |
|---|---|
Molekulargewicht |
204.63 g/mol |
IUPAC-Name |
3-(6-fluoropyridin-3-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-7-2-1-6(3-11-7)8(10)4-12-5-8;/h1-3H,4-5,10H2;1H |
InChI-Schlüssel |
WLZWBBPTTQSNHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=CN=C(C=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)
![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)





![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
